Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate
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Overview
Description
Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate is a complex organic compound that features a benzothiazole core, a pyrrolidinone moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives.
Introduction of the Pyrrolidinone Moiety: This step often involves the reaction of the benzothiazole derivative with succinic anhydride to form the pyrrolidinone ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate has several research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidinone moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Uniqueness
Methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate is unique due to its combination of a benzothiazole core and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 4-[[2-(2,5-dioxopyrrolidin-1-yl)-1,3-benzothiazole-6-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-28-19(27)11-2-5-13(6-3-11)21-18(26)12-4-7-14-15(10-12)29-20(22-14)23-16(24)8-9-17(23)25/h2-7,10H,8-9H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURJUBXFSOUZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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